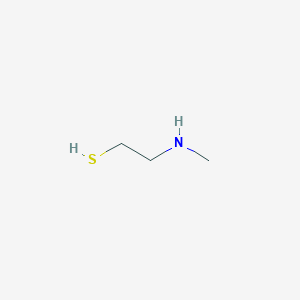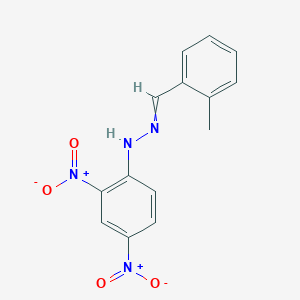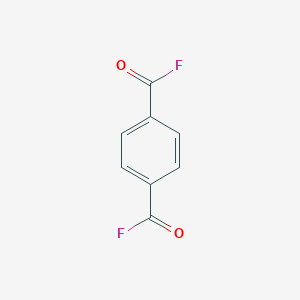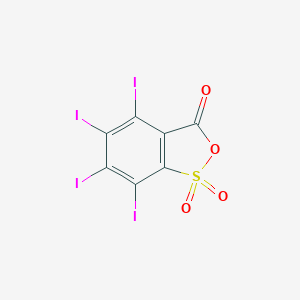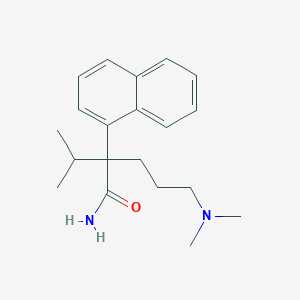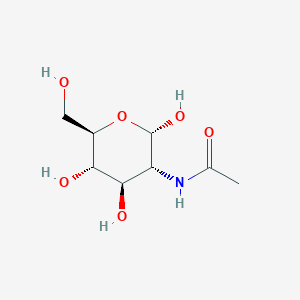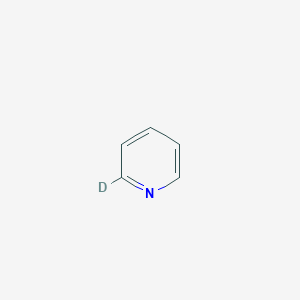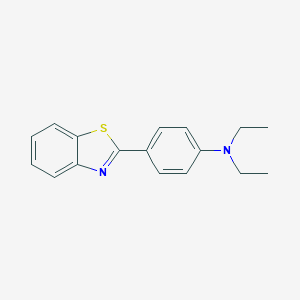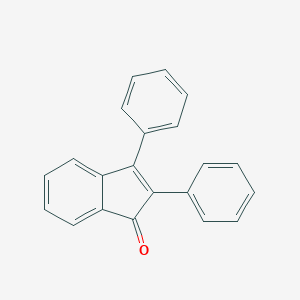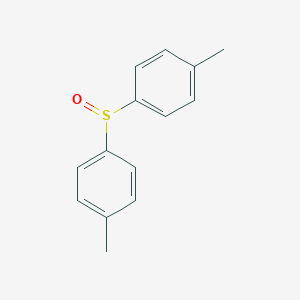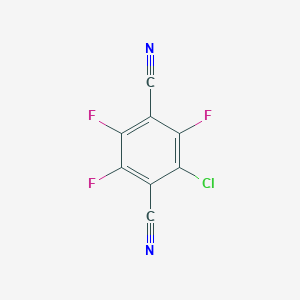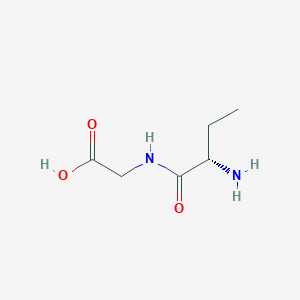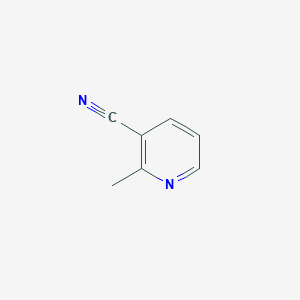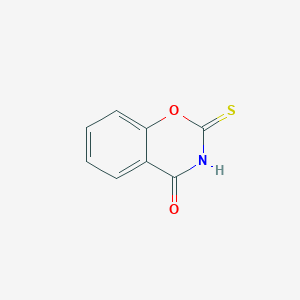
2-Sulfanylidene-1,3-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Sulfanylidene-1,3-benzoxazin-4-one, also known as Sulfasalazine, is a synthetic compound used in the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease. It is a prodrug that is metabolized in the colon into its active form, 5-aminosalicylic acid (5-ASA) and sulfapyridine. Sulfasalazine has a long history of use in the treatment of IBD, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The exact mechanism of action of sulfasalazine is not fully understood. However, it is believed to work by reducing inflammation in the colon. 2-Sulfanylidene-1,3-benzoxazin-4-onee is metabolized in the colon into its active form, 5-ASA and sulfapyridine. 5-ASA is thought to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. Sulfapyridine is thought to have an immunosuppressive effect, which may also contribute to the anti-inflammatory action of sulfasalazine.
Efectos Bioquímicos Y Fisiológicos
2-Sulfanylidene-1,3-benzoxazin-4-onee has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). In addition, sulfasalazine has been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of inflammatory cells to the colon.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Sulfanylidene-1,3-benzoxazin-4-onee has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. In addition, it has a well-established mechanism of action and has been extensively studied in both animals and humans. However, sulfasalazine does have some limitations. It is a prodrug that is metabolized in the colon, which can make it difficult to study its pharmacokinetics and pharmacodynamics. In addition, sulfasalazine has been shown to have a number of side effects, which can limit its use in some experiments.
Direcciones Futuras
There are a number of future directions for the study of sulfasalazine. One area of research is the development of new formulations of sulfasalazine that can improve its pharmacokinetics and pharmacodynamics. Another area of research is the identification of new targets for sulfasalazine, which may improve its efficacy in the treatment of IBD and other inflammatory conditions. Finally, there is a need for further studies to better understand the long-term effects of sulfasalazine, particularly in terms of its potential to increase the risk of cancer.
Métodos De Síntesis
2-Sulfanylidene-1,3-benzoxazin-4-onee is synthesized by the reaction of 5-aminosalicylic acid with sulfapyridine. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The resulting compound is then purified by recrystallization.
Aplicaciones Científicas De Investigación
2-Sulfanylidene-1,3-benzoxazin-4-onee has been extensively studied for its use in the treatment of IBD. It has been shown to be effective in reducing inflammation in the colon, and improving symptoms in patients with ulcerative colitis and Crohn's disease. In addition, sulfasalazine has been studied for its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and psoriasis.
Propiedades
Número CAS |
10021-35-9 |
|---|---|
Nombre del producto |
2-Sulfanylidene-1,3-benzoxazin-4-one |
Fórmula molecular |
C8H5NO2S |
Peso molecular |
179.2 g/mol |
Nombre IUPAC |
2-sulfanylidene-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C8H5NO2S/c10-7-5-3-1-2-4-6(5)11-8(12)9-7/h1-4H,(H,9,10,12) |
Clave InChI |
XCNLSOGMJQILRA-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)N=C(O2)S |
SMILES |
C1=CC=C2C(=C1)C(=O)NC(=S)O2 |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NC(=S)O2 |
Otros números CAS |
10021-35-9 |
Sinónimos |
2,3-Dihydro-1,3-benzoxazine-4H-2-thione-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



